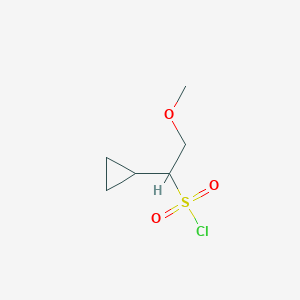
(2S,4S)-4-Methyloxane-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,4S)-4-Methyloxane-2-carbaldehyde is a chiral compound with significant importance in organic chemistry. It is characterized by its oxane ring structure with a methyl group at the fourth position and an aldehyde group at the second position. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals due to its unique stereochemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-4-Methyloxane-2-carbaldehyde typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the reduction of a corresponding ketone using a chiral reducing agent. Another approach is the asymmetric hydrogenation of a precursor compound using a chiral catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale asymmetric synthesis techniques. These methods often utilize continuous flow reactors to maintain consistent reaction conditions and high yields. The use of chiral catalysts and ligands is crucial in these processes to achieve the desired enantiomeric purity.
Analyse Chemischer Reaktionen
Types of Reactions
(2S,4S)-4-Methyloxane-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methyl group can undergo halogenation or other substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents such as bromine or chlorine, often in the presence of a catalyst.
Major Products Formed
Oxidation: (2S,4S)-4-Methyloxane-2-carboxylic acid.
Reduction: (2S,4S)-4-Methyloxane-2-methanol.
Substitution: Various halogenated derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
(2S,4S)-4-Methyloxane-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and chiral ligands.
Biology: Serves as an intermediate in the synthesis of biologically active compounds, including pharmaceuticals.
Medicine: Utilized in the development of drugs with specific stereochemical requirements.
Industry: Employed in the production of fine chemicals and specialty materials.
Wirkmechanismus
The mechanism of action of (2S,4S)-4-Methyloxane-2-carbaldehyde involves its interaction with various molecular targets depending on its application. In pharmaceutical synthesis, it may act as a precursor that undergoes further chemical transformations to yield active pharmaceutical ingredients. The aldehyde group can participate in nucleophilic addition reactions, forming intermediates that lead to the final product.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S,4S)-4-Hydroxyoxane-2-carbaldehyde: Similar structure but with a hydroxyl group instead of a methyl group.
(2S,4S)-4-Methyloxane-2-carboxylic acid: Oxidized form of the compound with a carboxylic acid group.
(2S,4S)-4-Methyloxane-2-methanol: Reduced form with a primary alcohol group.
Uniqueness
(2S,4S)-4-Methyloxane-2-carbaldehyde is unique due to its specific stereochemistry and functional groups, making it a valuable intermediate in asymmetric synthesis. Its ability to undergo various chemical transformations while maintaining its chiral integrity sets it apart from other similar compounds.
Eigenschaften
Molekularformel |
C7H12O2 |
|---|---|
Molekulargewicht |
128.17 g/mol |
IUPAC-Name |
(2S,4S)-4-methyloxane-2-carbaldehyde |
InChI |
InChI=1S/C7H12O2/c1-6-2-3-9-7(4-6)5-8/h5-7H,2-4H2,1H3/t6-,7-/m0/s1 |
InChI-Schlüssel |
SMACBAXERQSHKA-BQBZGAKWSA-N |
Isomerische SMILES |
C[C@H]1CCO[C@@H](C1)C=O |
Kanonische SMILES |
CC1CCOC(C1)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(Bromomethyl)-2-(propan-2-yl)bicyclo[2.2.1]heptane](/img/structure/B13162032.png)










![2,2,2-Trifluoro-N-{2-[2-(piperidin-4-yl)-1,3-thiazol-4-yl]ethyl}acetamide](/img/structure/B13162086.png)

